Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Descripción
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazole fused to a pyrimidine ring, with a carboxylic acid group at position C(2). This scaffold is notable for its versatility in medicinal chemistry, particularly in kinase inhibition and antiviral applications . The carboxylic acid moiety enhances hydrogen-bonding interactions with biological targets, improving binding affinity and selectivity . Key derivatives include 5,7-diphenylthis compound (molecular weight: 315.33 g/mol) and 7-(morpholin-4-yl) analogs, which are synthesized via hydrolysis of ester precursors (e.g., 93% yield for compound 39) .
Propiedades
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-4-6-8-2-1-3-10(6)9-5/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPAOAZDQHZRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350016 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378211-85-9 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Multi-Step Synthesis from 5-Amino-3-methylpyrazole
One well-documented route begins with 5-amino-3-methylpyrazole reacting with diethyl malonate in the presence of sodium ethanolate base to form a dihydroxy-heterocyclic intermediate with a high yield (~89%). This intermediate is then chlorinated using phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (~61% yield). Subsequent nucleophilic substitution with morpholine under mild conditions affords selectively substituted pyrazolo[1,5-a]pyrimidine derivatives (~94% yield) due to the high reactivity of the chlorine at position 7.
This method highlights the importance of stepwise functional group manipulation and selective substitution to build the pyrazolo[1,5-a]pyrimidine scaffold with desired substituents.
Synthesis via Suzuki Coupling and Reductive Amination
Another advanced approach involves the use of palladium-catalyzed Suzuki coupling reactions to introduce various substituents onto the pyrazolo[1,5-a]pyrimidine core, particularly at the 5-position. Starting from ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, the ester group is first reduced to the corresponding alcohol using sodium borohydride in near quantitative yield (99%). The alcohol is then oxidized to the aldehyde using Dess–Martin periodinane (~46% yield). This aldehyde intermediate undergoes reductive amination with selected amines in the presence of sodium triacetoxyborohydride, producing amine-substituted derivatives with yields ranging from 63% to 84%. Finally, Buchwald–Hartwig amination under microwave irradiation couples the amine-substituted intermediate with benzimidazoles, yielding the final pyrazolo[1,5-a]pyrimidine derivatives with yields between 34% and 93%.
This method is notable for its versatility in introducing diverse substituents and the use of modern catalytic and microwave-assisted techniques to enhance reaction efficiency.
Reaction Schemes and Yields Summary
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 5-Amino-3-methylpyrazole + diethyl malonate | Condensation (base catalyzed) | Sodium ethanolate | 89 | Formation of dihydroxy-heterocycle intermediate |
| Chlorination of intermediate | Electrophilic substitution | Phosphorus oxychloride | 61 | Formation of 5,7-dichloro derivative |
| Nucleophilic substitution with morpholine | Nucleophilic aromatic substitution | Morpholine, potassium carbonate, room temp | 94 | Selective substitution at position 7 |
| Ester reduction | Reduction | Sodium borohydride | 99 | Conversion of ester to alcohol |
| Alcohol oxidation | Oxidation | Dess–Martin periodinane | 46 | Alcohol to aldehyde |
| Reductive amination | Reductive amination | Sodium triacetoxyborohydride, amines | 63–84 | Introduction of amine substituents |
| Buchwald–Hartwig coupling | Palladium-catalyzed amination | Pd catalyst, microwave irradiation | 34–93 | Coupling with benzimidazole derivatives |
Research Findings and Optimization Notes
- The chlorination step with phosphorus oxychloride is critical for introducing reactive sites for further substitution, but yields can be moderate (~61%), suggesting potential for optimization.
- The nucleophilic substitution step shows high selectivity and excellent yields (~94%) when morpholine is used, attributed to the reactivity of the chlorine atom at position 7.
- The use of sodium borohydride for ester reduction is highly efficient, providing near quantitative conversion.
- Oxidation of the alcohol to aldehyde using Dess–Martin periodinane is moderate in yield (~46%), but this step is crucial for subsequent reductive amination.
- Reductive amination yields vary depending on the amine used, indicating the importance of amine selection in the synthesis of diverse derivatives.
- The Buchwald–Hartwig reaction under microwave irradiation significantly enhances coupling efficiency and reduces reaction times, with yields up to 93%.
Aplicaciones Científicas De Investigación
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with diverse applications in pharmaceutical development, agricultural chemicals, biochemical research, and material science . Its unique structure and properties make it a valuable component in various research and development fields .
Pharmaceutical Development: this compound is a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders, because it can modulate specific receptors in the brain . Also, salts of pyrazolo[1,5-a] pyrimidine compounds can inhibit protease-activated receptors and can be used as bulk drugs for pharmaceuticals . Specifically, PAR2 inhibitors, made using this compound, are expected to be therapeutic agents for inflammatory bowel disease, dermatitis, allergic diseases, and skin pigmentation prevention .
Agricultural Chemicals: The compound is used in formulating agrochemicals, acting as a herbicide or fungicide to protect crops from pests and diseases and promote sustainable farming practices .
Biochemical Research: Researchers use the unique structure of this compound to explore enzyme inhibition and protein interactions, making it valuable in developing new therapeutic agents . Additionally, pyrazolo[1,5-a] pyrimidine derivatives have anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient drug designs . Modifications of pyrazolo[1,5-a] pyrimidine can result in potent, active, and selective inhibitors of PI3K δ, which is a therapeutic strategy for treating inflammatory and autoimmune diseases . Pyrazolo[1,5-a]pyrimidine derivatives have also demonstrated anticancer activity against the HCT116 cell line .
Material Science: this compound is incorporated into polymer matrices to enhance material properties, such as thermal stability and mechanical strength, which is beneficial in manufacturing durable goods . Furthermore, pyrazolo[1,5-a] pyrimidines have gained attention in material science for their photophysical properties, with applications ranging from ionic or molecular sensing to bioimaging and organic light-emitting devices .
Mecanismo De Acción
The mechanism of action of pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit carbonic anhydrase enzymes, leading to an accumulation of carbonic acid and a decrease in pH levels . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function.
Comparación Con Compuestos Similares
Structural Modifications and Substituent Effects
Positional Isomerism (C2 vs. C3 Carboxylic Acid)
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (e.g., compound 13 in ):
- The C3-carboxylic acid isomer exhibits distinct electronic properties due to altered resonance stabilization.
- Demonstrated in 7-(3-nitrophenyl) derivatives, this positional change reduces kinase inhibitory activity compared to C2 analogs, highlighting the importance of the C2 group for target engagement .
Hydrazide Derivatives
- 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrazide (CAS 329222-72-2):
Amide Derivatives
- 1-[2-(4-Benzylpiperazine-1-carbonyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-(difluoromethyl)-1H-benzimidazole (10) :
Substituent Diversity at Positions 5 and 7
- Electron-Withdrawing Groups (e.g., CF₃, NO₂): Increase acidity of the carboxylic acid (pKa ~2.5) and enhance binding to polar enzyme pockets . Example: 3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl) derivative (CAS 797809-12-2) acts as an ABCC4 inhibitor .
Aromatic and Heterocyclic Substituents :
Actividad Biológica
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (PPCA) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of PPCA, focusing on its mechanisms, therapeutic potential, and relevant research findings.
1. Structural Overview
PPCA is a member of the pyrazolo[1,5-a]pyrimidine family, characterized by a fused ring system that includes both pyrazole and pyrimidine structures. This unique configuration contributes to its biological properties and allows for various modifications that can enhance its activity.
2. Biological Activities
2.1 Anticancer Properties
PPCA derivatives have shown promising anticancer activities. Research indicates that modifications to the core structure can yield potent inhibitors of various cancer cell lines. For instance, compounds derived from PPCA have demonstrated selective inhibition against PI3Kδ, an important target in cancer therapy. One study reported IC50 values as low as 18 nM for specific derivatives, indicating strong inhibitory potential against this kinase .
2.2 Enzymatic Inhibition
PPCA has been investigated for its role as an inhibitor of several enzymes, including adaptor-associated kinase 1 (AAK1). AAK1 is involved in endocytosis and synaptic vesicle recycling, making it a target for neurological disorders. Compounds based on PPCA have shown effective inhibition of AAK1, suggesting potential applications in treating neurodegenerative diseases .
2.3 Psychopharmacological Effects
The psychopharmacological potential of PPCA derivatives has also been explored, particularly their effects on neurotransmitter systems. Some derivatives exhibit activity similar to known anxiolytics and sedatives, which could lead to the development of new treatments for anxiety and sleep disorders .
3.1 Synthesis and Activity Correlation
A series of studies focused on synthesizing various PPCA derivatives and evaluating their biological activities. For example, the introduction of benzimidazole groups at specific positions on the PPCA scaffold significantly influenced their potency as PI3Kδ inhibitors. The most active compound identified had an IC50 value of 18 nM and displayed good selectivity against other PI3K isoforms .
3.2 Structure-Activity Relationship (SAR)
The SAR studies highlighted that the presence of specific functional groups at positions C(2) and C(5) of the pyrazolo[1,5-a]pyrimidine core is crucial for enhancing biological activity. Modifications such as the introduction of difluoromethyl groups or varying amine substituents were found to significantly impact both potency and selectivity .
Table 1: Summary of Biological Activities of Selected PPCA Derivatives
| Compound Name | Activity Type | IC50 (nM) | Selectivity Ratio (PI3Kδ/other isoforms) |
|---|---|---|---|
| CPL302415 | PI3Kδ Inhibitor | 18 | PI3Kα/δ = 79; PI3Kβ/δ = 1415 |
| Compound X | AAK1 Inhibitor | TBD | TBD |
| Compound Y | Anticancer (Cell Line Z) | TBD | TBD |
Note: TBD = To Be Determined
5. Conclusion
This compound represents a versatile scaffold with significant potential in drug development due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition. Ongoing research into its structure-activity relationships will likely yield new therapeutic agents targeting various diseases.
This compound's ability to be modified at specific positions allows researchers to tailor its properties for optimal efficacy and safety in clinical applications. Future studies should continue to explore these modifications while assessing their pharmacokinetic profiles and therapeutic windows.
Q & A
Q. What are the standard synthetic routes for Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of aminopyrazole derivatives with β-dicarbonyl compounds. For example:
- Step 1: React 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate to form a dihydroxy intermediate .
- Step 2: Acid-catalyzed cyclization yields the pyrazolo[1,5-a]pyrimidine core.
- Step 3: Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., methyl or ethyl esters) .
Optimization Strategies:
- Use continuous flow reactors to enhance scalability and reduce side reactions .
- Adjust solvent polarity (e.g., methanol vs. dichloromethane) to control reaction kinetics.
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve substituent positioning (e.g., methyl at C2 vs. C6) .
- NMR Spectroscopy: Use - and -NMR to confirm regioselectivity in substitution reactions (e.g., δ 8.2 ppm for C7 protons) .
- Computational Modeling: Apply DFT calculations to predict electron density distribution and reactive sites .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for kinase inhibition?
Methodological Answer:
- Substituent Analysis:
- C2 Methyl Group: Enhances metabolic stability but may reduce solubility .
- C6 Carboxylic Acid: Critical for binding to kinase ATP pockets (e.g., DPP-IV inhibitors) .
- Case Study: Introducing a trifluoromethyl group at C7 (e.g., Ceefourin™ analogs) improves MRP4 inhibition selectivity by 10-fold .
Q. How can contradictory data on reaction yields or biological activities be resolved?
Methodological Answer:
- Controlled Replicates: Standardize reaction conditions (e.g., solvent purity, temperature gradients).
- Analytical Cross-Validation: Combine HPLC, LC-MS, and biological assays to confirm compound identity and activity .
- Case Example: Discrepancies in DPP-IV inhibition (IC50 12 nM vs. 45 nM) may arise from ester vs. acid form usage; hydrolysis to the free acid restores potency .
Q. What computational strategies are effective in predicting the pharmacokinetic properties of this compound analogs?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME to assess logP (optimal range: 1–3) and permeability .
- Docking Simulations: Model interactions with target enzymes (e.g., PI3Kδ) using AutoDock Vina to prioritize synthesis .
- Fluorine Scanning: Introduce CF3 groups to enhance metabolic stability (e.g., 7-CF3 derivatives show 50% lower clearance) .
Q. How can regioselectivity challenges in substitution reactions be addressed?
Methodological Answer:
Q. What are the limitations of current synthetic methods, and how can they be overcome?
Methodological Answer:
- Challenge: Low yields (<50%) in multi-step syntheses.
- Solution: Implement one-pot tandem reactions (e.g., cyclization + ester hydrolysis) to streamline steps .
- Catalyst Innovation: Use Pd/Cu bimetallic catalysts for C–H activation, avoiding pre-functionalized intermediates .
Key Takeaways:
- Synthetic optimization requires balancing scalability and purity.
- Biological activity is highly substituent-dependent, necessitating precise SAR studies.
- Computational tools are indispensable for resolving data contradictions and guiding design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
